Dusquetide is a synthetic peptide composed of five amino acids, specifically designed as an Innate Defense Regulator. It exhibits multiple therapeutic properties, including immunomodulation, anti-inflammatory effects, anti-infective capabilities, and prevention of oral mucositis. Dusquetide is primarily investigated for its potential in treating conditions such as stomatitis and squamous cell carcinoma of the head and neck. It has been classified as an orphan drug in the United States, indicating its potential importance in treating rare diseases .
Dusquetide is synthesized through a solution phase synthesis method. The synthesis process involves the generation of anhydrous hydrogen bromide alongside trialkylsilyl bromides that serve as protic and Lewis acid reagents. This method allows for the precise assembly of the peptide's amino acid sequence, ensuring high purity levels essential for its therapeutic efficacy .
The molecular formula of Dusquetide is , with a molecular weight of approximately 553.7 g/mol. The structure consists of a sequence of five specific amino acids: L-arginyl, L-isoleucyl, L-valyl, L-prolyl, and L-alaninamide. The compound features several notable structural characteristics:
These structural elements contribute to its biological activity and interaction with target proteins .
Dusquetide's chemical reactions primarily involve interactions with specific intracellular targets. Notably, it acts as a modulator of Sequestosome 1 (p62), a protein involved in cellular signaling pathways related to inflammation and immunity. The binding sites for Dusquetide on p62 have been characterized using solution Nuclear Magnetic Resonance spectroscopy, providing insights into its mechanism of action at the molecular level .
Dusquetide functions by modulating innate immune responses through its interaction with Sequestosome 1. This modulation leads to enhanced immune responses against infections and reduced inflammation. The peptide has demonstrated significant efficacy in preclinical studies and phase clinical trials, particularly in reducing the duration and severity of oral mucositis associated with chemotherapy and radiation therapy. The precise mechanism involves the regulation of inflammatory pathways that are crucial during tissue injury and healing processes .
Dusquetide exhibits several important physical and chemical properties:
Dusquetide has been primarily studied for its applications in oncology and supportive care for patients undergoing cancer treatment. Its main therapeutic uses include:
Dusquetide (development codes SGX942/SGX943) represents a groundbreaking class of immunomodulatory therapeutics known as Innate Defense Regulators (IDRs). Historically, IDRs emerged from foundational research at the University of British Columbia by Professors B. Brett Finlay and Robert Hancock, who pioneered the concept of modulating host innate immunity rather than directly targeting pathogens [1] [3]. Dusquetide was developed by Soligenix, Inc. as a second-generation IDR with optimized efficacy profiles compared to earlier prototypes. It received Fast Track Designation from the U.S. FDA for oral mucositis in head and neck cancer (HNC) patients undergoing chemoradiation and for adjunctive melioidosis treatment, underscoring its therapeutic significance in areas of unmet medical need [1] [7]. The compound’s development was partially funded through NIH SBIR grants (#R43DE024032 and #R44DE024032), facilitating its progression from preclinical models to advanced clinical trials [1] [3].
Classified as a first-in-class IDR, dusquetide operates through a unique mechanism distinct from conventional anti-infectives or anti-inflammatories. Unlike biologics that target specific pathogens or cytokines, IDRs modulate intracellular signaling nodes downstream of pattern recognition receptors (PRRs), enabling broad-spectrum activity against diverse inflammatory and infectious challenges [7] [8]. This agnostic approach positions dusquetide as a versatile therapeutic candidate for conditions driven by innate immune dysregulation, including mucosal barrier injuries, antibiotic-resistant infections, and cancer microenvironment modification [6] [8].
Dusquetide is a synthetic pentapeptide with the amino acid sequence L-arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide (Arg-Ile-Val-Pro-Ala-NH₂) and a molecular weight of 553.7 g/mol (CAS# 931395-42-5) [9] [10]. Its compact structure features a C-terminal amidation, enhancing stability and bioavailability. The peptide’s pharmacophore is anchored by electrostatic and hydrophobic residues: the N-terminal arginine facilitates membrane interaction and intracellular uptake, while the hydrophobic core (isoleucine-valine-proline) enables precise binding to intracellular targets [2] [9].
Table 1: Structural Characteristics of Dusquetide
Property | Specification |
---|---|
Molecular Formula | C₂₅H₄₇N₉O₅ |
CAS Number | 931395-42-5 |
Amino Acid Sequence | H-Arg-Ile-Val-Pro-Ala-NH₂ |
Molecular Weight | 553.7 g/mol |
Key Structural Features | N-terminal cationic residue; C-terminal amidation; hydrophobic core |
Functionally, dusquetide binds the ZZ domain of sequestosome-1 (p62/SQSTM1), a scaffold protein critical to intracellular signaling networks. Structural studies using NMR and X-ray crystallography reveal that dusquetide interacts with p62 via:
Soligenix has leveraged this structural insight to develop dusquetide analogs with enhanced binding affinities or modified selectivity profiles. Composition-of-matter patents protect dusquetide and related analogs, forming a robust intellectual property estate around the IDR platform [1] [3]. Analog design focuses on optimizing peptide stability (e.g., D-amino acid substitutions) and fine-tuning immune modulation while retaining the core p62-binding motif [1].
Dusquetide exerts transformative effects on innate immunity by reprogramming inflammatory responses at the molecular level. As a p62-selective modulator, it targets a convergence point for signaling cascades downstream of Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs) [2] [8]. Key mechanistic aspects include:
Macrophage Polarization: Dusquetide shifts macrophage responses from a pro-inflammatory (M1) phenotype toward an anti-inflammatory, pro-resolving state characterized by reduced IL-6, IL-1β, and TNF-α, alongside enhanced bacterial clearance and tissue repair functions [6] [8]. This occurs without direct cytotoxicity or suppression of essential antimicrobial defenses.
Downstream Signaling Modulation:
Table 2: Key Signaling Consequences of Dusquetide-p62 Interaction
Signaling Pathway | Effect of Dusquetide | Biological Outcome |
---|---|---|
p38 MAPK | Increased phosphorylation | Enhanced anti-infective response |
C/EBPβ | Upregulated expression | Tissue healing and repair |
NF-κB | Context-dependent modulation | Controlled inflammation |
RIP1 Kinase | Disrupted complex with p62 | Reduced necroptosis and tissue damage |
In pathological contexts, this mechanism translates to dual therapeutic benefits:
Thus, dusquetide exemplifies a paradigm shift in immune modulation—targeting intracellular signaling hubs to resolve inflammation while enhancing host defense, positioning it as a versatile therapeutic across infection, mucosal injury, and oncology contexts.
Table 3: Nomenclature of Dusquetide
Nomenclature Type | Name(s) |
---|---|
Chemical Name | (S)-1-(L-arginyl-L-isoleucyl-L-valyl)-N-((S)-1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
Synonyms | SGX942; SGX943; SGX94; Rivpa |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7